Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate
CAS No.: 478064-85-6
Cat. No.: VC7164052
Molecular Formula: C11H13N3O3
Molecular Weight: 235.243
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478064-85-6 |
|---|---|
| Molecular Formula | C11H13N3O3 |
| Molecular Weight | 235.243 |
| IUPAC Name | methyl 2-(2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate |
| Standard InChI | InChI=1S/C11H13N3O3/c1-6-4-9-12-7(2)8(5-10(15)17-3)11(16)14(9)13-6/h4,13H,5H2,1-3H3 |
| Standard InChI Key | ZWIYCVLDGTVDMU-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=C(C(=O)N2N1)CC(=O)OC)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
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Methyl groups at positions 2 and 5 of the pyrimidine ring.
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A 7-hydroxy group on the pyrimidine moiety.
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An acetate ester at position 6, contributing to its hydrophobicity.
The IUPAC name, methyl 2-(2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate, reflects this substitution pattern. The planar structure facilitates π-π stacking interactions, which are critical for binding biological targets.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | , | |
| Molecular Weight | 235.243 g/mol | |
| CAS Number | 478064-85-6 | |
| Density | Not reported | – |
| Melting/Boiling Points | Not available | – |
| Solubility | Insufficient data |
The absence of solubility and thermal stability data underscores the need for further experimental characterization .
Synthesis and Regioselective Modifications
Synthetic Pathways
The synthesis involves multistep reactions starting with pyrazole precursors. A generalized route includes:
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Condensation: Reacting 5-amino-3-methylpyrazole with diketones or ketoesters to form the pyrimidine ring .
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Acetylation: Introducing the acetate group via nucleophilic substitution or esterification.
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Regioselective Functionalization: Optimizing reaction conditions (e.g., solvent, catalyst) to control substituent positions .
For example, reacting 5-amino-3-methylpyrazole with ethyl acetoacetate in ethanol under acidic conditions yields intermediates that cyclize to form the pyrazolo[1,5-a]pyrimidine core . Subsequent esterification with methyl chloroacetate introduces the acetate moiety.
Challenges in Synthesis
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Regioselectivity: Competing reaction pathways may lead to isomers, necessitating chromatographic purification.
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Yield Optimization: Reported yields for analogous compounds range from 40–65%, suggesting room for improvement .
Analytical Characterization
Spectroscopic Methods
Future Research Directions
Pharmacological Profiling
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ADMET Studies: Assessing absorption, distribution, and toxicity in preclinical models.
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Target Identification: Screening against kinases or microbial enzymes to elucidate mechanisms.
Structural Optimization
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Bioisosteric Replacements: Swapping the acetate group with amides or carbamates to improve bioavailability.
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Hybrid Molecules: Conjugating with known anticancer agents (e.g., doxorubicin) for synergistic effects.
Industrial Scale-Up
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Green Chemistry: Exploring solvent-free syntheses or biocatalysts to reduce waste.
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Process Automation: Implementing continuous-flow reactors for reproducible yields.
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